molecular formula C15H10ClN3OS B11969216 N'-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide

N'-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide

Cat. No.: B11969216
M. Wt: 315.8 g/mol
InChI Key: AMYQHPGGGDHFAR-RQZCQDPDSA-N
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Description

N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a thiophene ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chloro-3-quinolinecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • N’-((2-Chloro-3-quinolinyl)methylene)-2-(2-methylphenoxy)acetohydrazide
  • N’-((2-Chloro-3-quinolinyl)methylene)-2-(4-methoxyphenoxy)acetohydrazide
  • N’-((2-Chloro-3-quinolinyl)methylene)-2-ethoxybenzohydrazide

Uniqueness

Additionally, the combination of the quinoline and thiophene rings provides a versatile scaffold for further chemical modifications and functionalization .

Properties

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H10ClN3OS/c16-14-11(8-10-4-1-2-5-12(10)18-14)9-17-19-15(20)13-6-3-7-21-13/h1-9H,(H,19,20)/b17-9+

InChI Key

AMYQHPGGGDHFAR-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CS3

Origin of Product

United States

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